4-Formylphenyl 4-nitrobenzenesulfonate
Overview
Description
4-Formylphenyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C13H9NO6S It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate group
Mechanism of Action
Target of Action
Aromatic sulfonates, a class of compounds to which 4-formylphenyl 4-nitrobenzenesulfonate belongs, have been used in various biochemical studies . They have been involved in monitoring lipid merging, studying membrane fusion during acrosome reactions, and in the development of immuno-affinity chromatography for the purification of human coagulation factor .
Mode of Action
The compound’s supramolecular architecture is dictated by the alternation of r4 4(28) and r4 4(36) c–h···o cages . Two inversion-related phenyl rings form slightly offset face-to-face π···π interactions . These structural features may influence its interaction with biological targets.
Biochemical Pathways
Aromatic sulfonates have been used in various biochemical studies, including the study of viruses, the development of technology for linking photosensitizers to model monoclonal antibodies, and the chemical modification of σ-subunits of the escherichia coli rna polymerase .
Result of Action
Aromatic sulfonates have been used as probes in the intrinsic and extrinsic fluorescence study of histones and to dissolve synaptosomal membrane proteins in the treatment of alzheimer’s disease .
Action Environment
The compound’s supramolecular architecture, which includes c–h···o cages and π···π interactions, may be influenced by environmental conditions .
This article serves as a starting point for understanding the potential biological significance of these compounds and for studies of the quantitative structure–activity relationships of aromatic sulfonates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-formylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction conditions are as follows:
Reactants: 4-nitrobenzenesulfonyl chloride and 4-formylphenol
Solvent: Acetone
Base: Sodium hydroxide (10% aqueous solution)
Temperature: Room temperature
Yield: Approximately 67%
Purification: Recrystallization from aqueous ethanol
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Carboxyphenyl 4-nitrobenzenesulfonate
Reduction: 4-Formylphenyl 4-aminobenzenesulfonate
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
4-Formylphenyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylphenyl benzenesulfonate: Lacks the nitro group, affecting its redox properties.
4-Formylphenyl 4-aminobenzenesulfonate: Contains an amino group instead of a nitro group, altering its chemical reactivity and biological activity
Uniqueness
4-Formylphenyl 4-nitrobenzenesulfonate is unique due to the presence of both formyl and nitro groups, which confer distinct reactivity and versatility in chemical and biological applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(4-formylphenyl) 4-nitrobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-1-5-12(6-2-10)20-21(18,19)13-7-3-11(4-8-13)14(16)17/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXXWIARAGAOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301744 | |
Record name | 4-formylphenyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55660-69-0 | |
Record name | NSC146142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-formylphenyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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